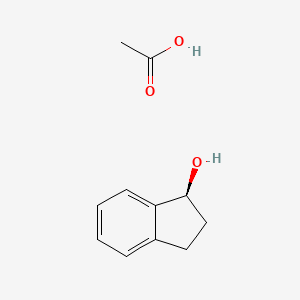
acetic acid;(1S)-2,3-dihydro-1H-inden-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
(1S)-2,3-dihydro-1H-inden-1-ol: This compound can be synthesized through the reduction of 1-indanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
(1S)-2,3-dihydro-1H-inden-1-ol: Industrial production methods for (1S)-2,3-dihydro-1H-inden-1-ol are less common and typically involve specialized organic synthesis techniques.
化学反応の分析
Types of Reactions
Oxidation: Acetic acid can undergo oxidation to produce carbon dioxide and water.
Reduction: (1S)-2,3-dihydro-1H-inden-1-ol can be oxidized to form 1-indanone.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromic acid can be used as oxidizing agents for acetic acid.
Esterification: Sulfuric acid is often used as a catalyst in the esterification of acetic acid with alcohols.
Major Products Formed
Oxidation of Acetic Acid: Carbon dioxide and water.
Reduction of (1S)-2,3-dihydro-1H-inden-1-ol: 1-indanone.
Esterification of Acetic Acid: Esters such as ethyl acetate.
科学的研究の応用
Acetic acid;(1S)-2,3-dihydro-1H-inden-1-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Acetic acid is used in the preparation of biological samples and as a preservative.
Medicine: Acetic acid is used in the treatment of infections and as a diagnostic agent.
Industry: Acetic acid is used in the production of plastics, textiles, and food additives.
作用機序
The mechanism of action of acetic acid involves its ability to donate protons (H⁺ ions), making it a weak acid. This property allows it to participate in various chemical reactions, including acid-base reactions and esterification . (1S)-2,3-dihydro-1H-inden-1-ol acts as a reducing agent and can undergo oxidation to form 1-indanone .
類似化合物との比較
Similar Compounds
1
特性
CAS番号 |
68567-23-7 |
|---|---|
分子式 |
C11H14O3 |
分子量 |
194.23 g/mol |
IUPAC名 |
acetic acid;(1S)-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H10O.C2H4O2/c10-9-6-5-7-3-1-2-4-8(7)9;1-2(3)4/h1-4,9-10H,5-6H2;1H3,(H,3,4)/t9-;/m0./s1 |
InChIキー |
MLKYCKLJEIMNFY-FVGYRXGTSA-N |
異性体SMILES |
CC(=O)O.C1CC2=CC=CC=C2[C@H]1O |
正規SMILES |
CC(=O)O.C1CC2=CC=CC=C2C1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















